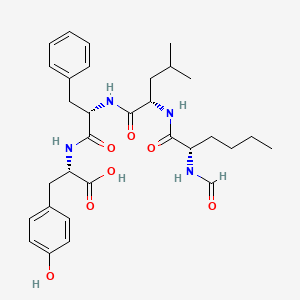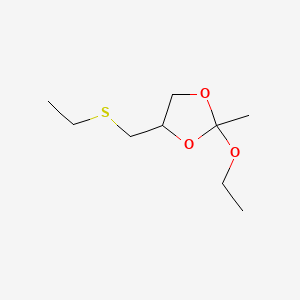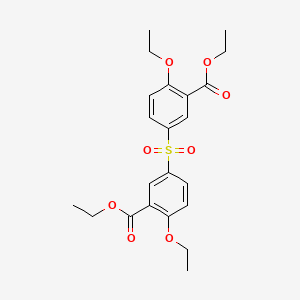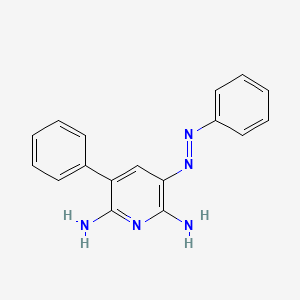
4-Chloro-6-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-6-trifluoromethylbenzimidazolone is a chemical compound with the molecular formula C8H4ClF3N2O It is a derivative of benzimidazolone, characterized by the presence of a chlorine atom at the 4th position and a trifluoromethyl group at the 6th position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-trifluoromethylbenzimidazolone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-6-trifluoromethylbenzene and o-phenylenediamine.
Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as polyphosphoric acid or a Lewis acid like aluminum chloride, to form the benzimidazolone ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-chloro-6-trifluoromethylbenzimidazolone.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-6-trifluoromethylbenzimidazolone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-chloro-6-trifluoromethylbenzimidazolone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazolones, which can be further functionalized for specific applications.
科学的研究の応用
4-chloro-6-trifluoromethylbenzimidazolone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-chloro-6-trifluoromethylbenzimidazolone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in hydrogen bonding and other interactions, contributing to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-chloro-6-trifluoromethylbenzimidazole: Lacks the carbonyl group present in benzimidazolone.
4-chloro-6-trifluoromethylbenzene: Lacks the benzimidazolone ring structure.
6-trifluoromethylbenzimidazolone: Lacks the chlorine atom at the 4th position.
Uniqueness
4-chloro-6-trifluoromethylbenzimidazolone is unique due to the combined presence of the chlorine atom and the trifluoromethyl group on the benzimidazolone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H4ClF3N2O |
|---|---|
分子量 |
236.58 g/mol |
IUPAC名 |
4-chloro-6-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H4ClF3N2O/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H,(H2,13,14,15) |
InChIキー |
BBJWTCNZXPQTHJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1NC(=O)N2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


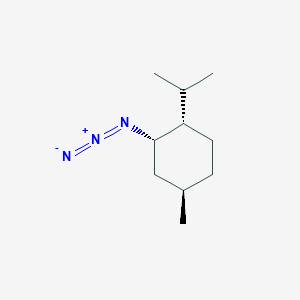
![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13837122.png)

![2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)
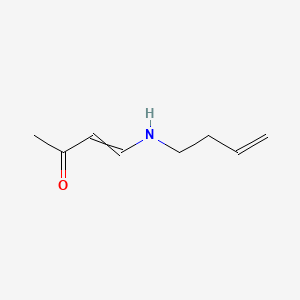
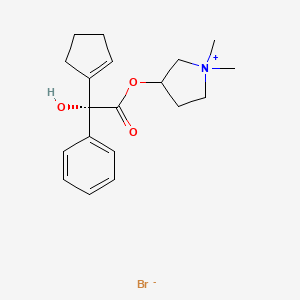
![Acetamide,N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B13837148.png)

